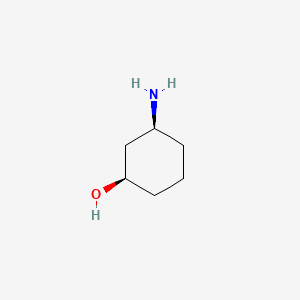

(1R,3S)-3-Aminocyclohexanol

Descripción

Significance of Chiral Amino Alcohol Scaffolds in Medicinal Chemistry and Materials Science

The structural motif of a chiral amino alcohol is a recurring feature in a vast array of biologically active compounds and functional materials.

In medicinal chemistry , these scaffolds are integral to the structure of numerous pharmaceuticals. mdpi.com They are found in potent drugs such as HIV-protease inhibitors, certain antidepressants, and μ-opioid receptor antagonists. mdpi.com The specific stereochemistry of the amino and hydroxyl groups is often crucial for the molecule's ability to bind selectively to biological targets like enzymes or receptors, which is a fundamental principle in drug design and development. For instance, derivatives of aminocyclohexanols are explored for treating neurodegenerative diseases and have been incorporated into the synthesis of potential analgesics and anti-inflammatory drugs. chemimpex.comsmolecule.comscimplify.com Their utility extends to being key intermediates in the enantioselective synthesis of complex active pharmaceutical ingredients (APIs), where achieving high optical purity is essential for efficacy and safety. scimplify.com

In materials science , chiral amino alcohols and their derivatives are valuable for creating specialized polymers and as components in asymmetric catalysis. cymitquimica.com They can be used to synthesize chiral ligands that coordinate with metal catalysts to facilitate enantioselective reactions, a cornerstone of modern chemical manufacturing. mdpi.com The development of new polyamide polymers can also incorporate amino alcohols to alter the functional properties of the material. cymitquimica.com Their ability to form hydrogen bonds and their defined stereochemistry make them useful for constructing ordered molecular assemblies and functional materials where chirality dictates the material's properties.

Overview of (1R,3S)-3-Aminocyclohexanol as a Key Chiral Building Block and Intermediate

This compound is a specific stereoisomer of 3-aminocyclohexanol (B121133), distinguished by the trans relationship between the hydroxyl and amino groups, with the stereocenters at carbon 1 and 3 having R and S configurations, respectively. This precise spatial arrangement makes it a highly valuable chiral building block in synthetic organic chemistry.

Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows it to participate in a wide range of chemical reactions. The amino group can undergo reactions like acylation and alkylation, while the hydroxyl group can be oxidized or participate in etherification. smolecule.com This versatility makes it an ideal precursor for constructing more complex molecules with specific stereochemical requirements. It is particularly utilized as an intermediate in the synthesis of chiral pharmaceuticals and other fine chemicals, where its defined stereochemistry is transferred to the final product, ensuring the formation of a single, desired enantiomer. chemimpex.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1R,3S)-3-aminocyclohexan-1-ol | nih.gov |

| Molecular Formula | C₆H₁₃NO | nih.govaablocks.com |

| Molecular Weight | 115.17 g/mol | nih.gov |

| CAS Number | 1110772-22-9 | aablocks.com |

| Appearance | Colorless to white crystalline solid | |

| Chirality | Contains two defined stereocenters (1R, 3S) | aablocks.com |

Historical Context and Evolution of Research on Aminocyclohexanol Stereoisomers

The study of aminocyclohexanol stereoisomers is deeply connected to the broader history of chiral chemistry and the development of asymmetric synthesis. Early work often resulted in mixtures of stereoisomers (racemates), and a significant challenge was the separation and characterization of the individual cis and trans isomers and their respective enantiomers. mdpi.com

A major evolution in the field was the shift from separating racemic mixtures to developing stereoselective synthetic routes. Initial methods included the hydrogenation of aminophenols or the reduction of β-enaminoketones derived from cyclohexanediones, which often produced a mixture of diastereomers. mdpi.comgoogle.com The recognition of cyclohexanol (B46403) derivatives as effective chiral auxiliaries, such as J. K. Whitesell's introduction of trans-2-phenyl-1-cyclohexanol (B1200244) in 1985, spurred systematic investigation into other cyclohexanol-based chiral compounds, including the aminocyclohexanols.

More advanced techniques were subsequently developed to achieve higher stereochemical control. These include enzymatic kinetic resolution, where enzymes selectively react with one enantiomer in a racemic mixture, and the formation of diastereomeric salts using a chiral resolving agent, which can then be separated by crystallization. researchgate.net These methods have been instrumental in making specific, optically pure stereoisomers of aminocyclohexanols, like this compound, accessible for research and industrial applications. researchgate.net The ability to isolate and study each stereoisomer individually has been crucial for understanding structure-activity relationships, as different isomers often exhibit distinct biological activities and chemical reactivities. smolecule.comcymitquimica.com

Table 2: Key Stereoisomers of Aminocyclohexanol

| Compound Name | Relative Stereochemistry | Significance |

|---|---|---|

| cis-2-Aminocyclohexanol | Amino and hydroxyl groups on the same side of the ring | Exists as a pair of enantiomers, (1R,2S) and (1S,2R), used as building blocks. smolecule.com |

| trans-2-Aminocyclohexanol | Amino and hydroxyl groups on opposite sides of the ring | A chiral amine with applications in medicinal chemistry. |

| cis-3-Aminocyclohexanol | Amino and hydroxyl groups on the same side of the ring | Exists as (1S,3S) and (1R,3R) enantiomers; used as a chiral intermediate. |

| trans-4-Aminocyclohexanol (B47343) | Amino and hydroxyl groups on opposite sides of the ring | A stable scaffold used in the synthesis of neuropharmaceuticals and CNS modulators. scimplify.comcymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R,3S)-3-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480732 | |

| Record name | (1R,3S)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110772-22-9 | |

| Record name | 3-Aminocyclohexanol, (1R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,3S)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOCYCLOHEXANOL, (1R,3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QYD5GX32S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1r,3s 3 Aminocyclohexanol and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds like (1R,3S)-3-Aminocyclohexanol. These strategies introduce chirality through the use of chiral catalysts, auxiliaries, or reagents, which guide the formation of one stereoisomer over others.

A primary strategy for synthesizing chiral aminocyclohexanols involves the stereoselective reduction of a ketone group on a cyclohexane (B81311) ring. The control of the stereochemistry at the newly formed hydroxyl group, relative to the existing amino group (or its precursor), is critical.

A well-established method for preparing 3-aminocyclohexanols involves the reduction of β-enaminoketones. mdpi.comnih.govresearchgate.net This process typically begins with the synthesis of the β-enaminoketone precursor through the condensation of a 1,3-cyclohexanedione (B196179) with a primary amine. mdpi.com For example, 4,4-dimethyl-1,3-cyclohexanedione (B1345627) can be reacted with benzylamine (B48309) or the chiral (S)-α-methylbenzylamine in refluxing toluene (B28343) to produce the corresponding β-enaminoketones in high yields. mdpi.comnih.gov

The subsequent reduction of these β-enaminoketones is commonly achieved using dissolving metal reduction conditions, such as sodium in a mixture of tetrahydrofuran (B95107) (THF) and isopropyl alcohol. mdpi.com This reaction typically yields a diastereomeric mixture of the corresponding cis- and trans-3-aminocyclohexanols. mdpi.comresearchgate.net The use of a chiral amine, like (S)-α-methylbenzylamine, in the initial step introduces a chiral influence that can lead to diastereoselectivity in the final products. The reduction of the enaminoketone derived from (S)-α-methylbenzylamine results in a mixture of diastereomeric amino alcohols, which can then be separated. researchgate.net

| Precursor | Reducing Agent/Conditions | Product(s) | Overall Yield | Diastereomeric Ratio (cis:trans) | Reference(s) |

| 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one | Sodium in THF/isopropyl alcohol | cis- and trans-3-(Benzylamino)-5,5-dimethylcyclohexan-1-ol | 77% | 91:9 | mdpi.comresearchgate.net |

| 3-(((S)-1-Phenylethyl)amino)-5,5-dimethylcyclohex-2-en-1-one | Sodium in THF/isopropyl alcohol | Diastereomeric mixture of 3-(((S)-1-Phenylethyl)amino)-5,5-dimethylcyclohexan-1-ols | 75% | 92:8 | mdpi.comresearchgate.net |

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols from prochiral ketones. ajchem-b.comnih.gov This method employs a transition metal catalyst, such as rhodium, palladium, or iridium, combined with a chiral ligand. nih.govdicp.ac.cn The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol. ajchem-b.com

For the synthesis of this compound, this approach would involve the asymmetric hydrogenation of a suitable 3-aminocyclohexanone (B126829) precursor. The choice of the metal and, crucially, the chiral ligand determines the efficiency and enantioselectivity of the reaction. nih.gov For instance, rhodium complexes with chiral phosphine (B1218219) ligands like BridgePhos have been successfully used for the asymmetric hydrogenation of related substrates like 3-benzoylaminocoumarins, achieving excellent yields and enantioselectivities (up to 99.7% ee). ajchem-b.comnih.gov Similarly, palladium complexes with ligands such as (S)-SegPhos have shown high enantioselectivity (87-99% ee) in the hydrogenation of N-diphenylphosphinyl ketimines. dicp.ac.cn Iridium catalysts bearing tridentate chiral spiro aminophosphine (B1255530) ligands are also highly effective for the asymmetric hydrogenation of a wide range of ketones. nih.gov

| Catalyst System (Metal/Ligand) | Substrate Type | Key Features | Reference(s) |

| Rhodium/BridgePhos | 3-Benzoylaminocoumarins | High yields (up to 98%) and enantioselectivities (up to 99.7% ee). | ajchem-b.comnih.gov |

| Palladium/SegPhos | N-Diphenylphosphinyl Ketimines | High enantioselectivities (87-99% ee). | dicp.ac.cn |

| Iridium/SpiroPAP | Aryl Ketones, β-Ketoesters | Extremely high turnover numbers and excellent enantioselectivity. | nih.gov |

Reductions using sodium borohydride (B1222165) (NaBH₄) are a common method for converting ketones to alcohols. masterorganicchemistry.com While NaBH₄ itself is not a chiral reagent, stereocontrol can be achieved by modifying the reaction conditions or the substrate. ualberta.ca One effective strategy for controlling the stereochemical outcome of borohydride reductions is the addition of Lewis acids, particularly cerium(III) chloride (CeCl₃), a procedure known as the Luche reduction. masterorganicchemistry.comscielo.br

The addition of CeCl₃ to the reaction mixture can significantly enhance the stereoselectivity of the hydride reduction. scielo.br In the reduction of substituted cyclopentanones, for example, performing the NaBH₄ reduction in the presence of CeCl₃ at low temperatures (-78 °C) can dramatically reverse or improve the diastereoselectivity compared to the reduction with NaBH₄ alone. scielo.br This control is often attributed to the coordination of the cerium ion to the carbonyl oxygen, which alters the steric environment and directs the nucleophilic attack of the borohydride reagent from the less hindered face. scielo.br This principle can be applied to the reduction of 3-aminocyclohexanone derivatives, where chelation control involving the amino group or a directing group on the nitrogen could be used to favor the formation of the desired cis or trans isomer.

| Substrate (Example) | Conditions | Product Ratio (a:b) | Reference(s) |

| 2-(2-methoxyethyl)-2-methylcyclopentan-1-one | NaBH₄, CH₃OH, 0 °C | 1:1 | scielo.br |

| 2-(2-methoxyethyl)-2-methylcyclopentan-1-one | NaBH₄, CeCl₃·7H₂O, CH₃OH, -78 °C | 1:6 | scielo.br |

Another major strategy in asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, leaving a chiral product.

The use of chiral N-sulfinyl imines is a powerful and widely used method for the asymmetric synthesis of chiral amines. researchgate.netpuc-rio.br This strategy relies on the use of a chiral sulfinamide, most commonly (R)- or (S)-tert-butanesulfinamide, which acts as a potent chiral auxiliary. researchgate.net

The synthesis begins with the condensation of a ketone, such as a cyclohexanone (B45756) derivative, with the chiral sulfinamide to form a chiral N-sulfinyl imine. researchgate.net The sulfinyl group activates the imine for nucleophilic addition and, due to its steric bulk and electronic properties, effectively shields one face of the C=N double bond. puc-rio.br This directs the incoming nucleophile to the opposite face, resulting in a new stereocenter with high diastereoselectivity. orgsyn.org A wide variety of nucleophiles, including organometallic reagents and enolates, can be added. researchgate.net The final step involves the mild acidic cleavage of the N-S bond, which removes the chiral auxiliary to reveal the enantiomerically enriched primary amine. puc-rio.br This methodology provides a robust route to chiral aminocyclohexanes, which can be further functionalized to the corresponding aminocyclohexanols. orgsyn.org

| Electrophile | Nucleophile/Conditions | Product Type | Diastereoselectivity | Reference(s) |

| Chiral N-sulfinyl aldimines | Allyl bromide / Indium | Homoallylic amines | 90:10 to >99:1 | orgsyn.org |

| Chiral N-sulfinyl ketimines | Arylboroxines / Rhodium catalyst | α,α-Disubstituted amines | High yields and diastereoselectivity | researchgate.net |

| Chiral N-sulfinyl imines | Various radical precursors / Photocatalyst | Diverse chiral amines | High yields and excellent diastereoselectivity | nih.gov |

Chiral Induction and Auxiliaries in Cyclohexanol (B46403) Derivatization

Asymmetric Cycloaddition Reactions for Stereocenter Construction

Asymmetric cycloaddition reactions represent a powerful tool for the construction of chiral carbocyclic frameworks, including the cyclohexane ring of 3-aminocyclohexanol (B121133). While specific examples detailing the direct synthesis of this compound via this method are not extensively documented in the provided search results, the principles of asymmetric synthesis suggest that cycloaddition reactions, such as the Diels-Alder reaction, could be employed. In a hypothetical approach, a chiral dienophile or a chiral Lewis acid catalyst could be used to induce stereoselectivity in the formation of a cyclohexene (B86901) derivative. Subsequent functional group manipulations, including the introduction of the amino and hydroxyl groups at the desired positions and with the correct stereochemistry, would be necessary to arrive at the final product. The stereochemical outcome of such reactions is highly dependent on the nature of the chiral auxiliary or catalyst employed.

Multi-step Total Synthesis of Enantiopure this compound

The total synthesis of enantiopure this compound often involves a sequence of reactions where stereocenters are introduced and manipulated. One reported approach involves the reduction of β-enaminoketones. nih.govmdpi.com This method starts with the condensation of a 1,3-cyclohexanedione derivative with a chiral amine, such as (S)-α-methylbenzylamine, to form a β-enaminoketone. mdpi.com The subsequent reduction of this intermediate can lead to the formation of 3-aminocyclohexanol diastereomers. mdpi.com The diastereoselectivity of the reduction is influenced by the reagents and reaction conditions. For instance, reduction with sodium in a mixture of THF and isopropyl alcohol can produce a mixture of cis and trans isomers. mdpi.com Separation of these diastereomers, followed by removal of the chiral auxiliary, would yield the enantiopure aminocyclohexanol.

Another strategy for the multi-step synthesis of a related compound, (1R,2S)-norephedrine, involves a biocatalytic cascade, highlighting the potential for enzymatic reactions in complex syntheses. uni-greifswald.de This suggests that similar multi-step enzymatic or chemoenzymatic pathways could be designed for the synthesis of this compound, potentially starting from simple, achiral precursors. acs.org

Chemoenzymatic Synthesis and Kinetic Resolution Strategies

Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer efficient routes to enantiopure compounds like this compound.

Lipases are widely used enzymes for the kinetic resolution of racemic alcohols and amines. researchgate.netdntb.gov.ua In the context of 3-aminocyclohexanols, lipase-catalyzed enantioselective acylation of N-protected derivatives is a key strategy. researchgate.netdntb.gov.ua The process typically involves the acylation of a racemic mixture of N-protected cis- or trans-3-aminocyclohexanol. The lipase (B570770) selectively acylates one enantiomer at a faster rate, leaving the other enantiomer unreacted. researchgate.net The success of this resolution depends on several factors, including the choice of lipase, solvent, acylating agent, and the N-protecting group. researchgate.net For instance, N-benzyloxycarbonyl (Cbz) protected 3-aminocyclohexanols have been successfully resolved using this method. researchgate.net The resulting mixture of the acylated product and the unreacted aminocyclohexanol can then be separated, and the protecting groups removed to yield the enantiopure aminocyclohexanol. Porcine pancreatic lipase (PPL) has shown high enantiospecificity in the acylation of N-benzyl carbamate (B1207046) derivatives of 2-aminoalkan-1-ols, a related class of compounds. rsc.org

| Enzyme | Substrate | Acylating Agent | Solvent | Outcome |

| Lipase | Racemic N-protected cis/trans-3-aminocyclohexanol | Various | Organic | Enantioselective acylation |

| Porcine Pancreatic Lipase | N-benzyl carbamate derivatives of 2-aminoalkan-1-ols | Not specified | Not specified | High enantiospecificity |

Enzyme-mediated reductions offer a stereoselective route to aminocyclohexanols. Ketoreductases (KREDs) and amine transaminases (ATAs) are particularly useful for this purpose. uni-greifswald.deuni-greifswald.de A one-pot synthesis combining a KRED and an ATA can be used to convert a diketone, such as 1,4-cyclohexanedione, into an aminocyclohexanol. uni-greifswald.de The process can be designed to proceed through two different pathways:

Route A: KRED-catalyzed monoreduction of the diketone to a hydroxyketone, followed by ATA-catalyzed transamination to the aminocyclohexanol. uni-greifswald.de

Route B: ATA-catalyzed monoamination of the diketone to an aminoketone, followed by KRED-catalyzed reduction of the remaining carbonyl group. uni-greifswald.de

The stereochemical outcome of the reaction is determined by the specific enzymes used. Stereocomplementary ATAs can provide access to different diastereomers of the final product. For example, in the synthesis of 4-aminocyclohexanol, different ATAs yielded either the cis or trans isomer with high diastereomeric ratios. This approach is attractive due to its potential for high selectivity and operation under mild conditions. uni-greifswald.demdpi.com

| Enzyme System | Starting Material | Intermediate | Product | Key Feature |

| KRED and ATA | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | 4-Aminocyclohexanol | One-pot, sequential reaction |

| KRED | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | - | Regioselective monoreduction |

| ATA | 4-Hydroxycyclohexanone | - | 4-Aminocyclohexanol | Stereoselective transamination |

A classical and effective method for resolving racemic mixtures is through the formation of diastereomeric salts. acs.orgacs.orgnovartis.com This technique has been successfully applied to the separation of the enantiomers of 3-aminocyclohexanol. acs.orgacs.orgnovartis.com The process involves reacting a racemic mixture of 3-aminocyclohexanol with a chiral resolving agent, such as (R)-mandelic acid. acs.orgacs.orgnovartis.com This reaction forms a mixture of two diastereomeric salts. Due to their different physical properties, such as solubility, one of the diastereomeric salts can be selectively crystallized from the solution. For example, the reaction of a cis/trans mixture of 3-aminocyclohexanol with (R)-mandelic acid allowed for the isolation of (1S,3S)-3-aminocyclohexanol (R)-mandelate salt in high diastereoisomeric excess. acs.org The desired enantiomer of the free amine can then be recovered from the purified salt by treatment with a base or through ion-exchange chromatography. acs.orgacs.orgnovartis.com This method is particularly useful for large-scale preparations. acs.orgacs.orgnovartis.com

| Resolving Agent | Racemic Mixture | Isolated Salt | Final Product |

| (R)-Mandelic Acid | cis/trans-3-Aminocyclohexanol | (1S,3S)-3-Aminocyclohexanol (R)-Mandelate | (1S,3S)-3-Aminocyclohexanol |

Enzyme-Mediated Reductions (e.g., Ketoreductases, Amine Transaminases)

Diastereoselective Synthesis Routes

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters in a molecule. In the context of 3-aminocyclohexanol, this involves controlling the cis or trans relationship between the amino and hydroxyl groups.

One approach to diastereoselective synthesis is the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. mdpi.comresearchgate.net The stereochemical outcome of the reduction of the ketone and the imine functionalities can be influenced by the choice of reducing agent and the directing effect of existing stereocenters or substituents. mdpi.com For example, the reduction of an enaminone derived from cyclohexane-1,3-dione can predominantly yield the trans-isomer. researchgate.net

Another strategy involves the highly diastereoselective addition of metalloenamines derived from N-sulfinyl imines to aldehydes. acs.orgresearchgate.net While this method is demonstrated for acyclic 1,3-amino alcohols, the principles could be adapted for the synthesis of cyclic analogues. The stereoselectivity of the subsequent reduction of the β-hydroxy-N-sulfinyl imine product can be controlled to produce either syn- or anti-1,3-amino alcohol derivatives with high diastereomeric ratios. acs.org

Reduction of 3-Nitrocyclohexanol via Catalytic Hydrogenation

A scalable and industrially viable method for producing cis-3-aminocyclohexanol involves the catalytic hydrogenation of 3-nitrocyclohexanol. This process typically employs catalysts like palladium-on-carbon (Pd/C) or ruthenium in aqueous or alcoholic media. The reaction is generally followed by treatment with hydrochloric acid to yield the hydrochloride salt of the aminocyclohexanol.

Optimized conditions for this reaction can achieve high yields of the desired cis-isomer. For instance, using a 5% Pd/C catalyst with a substrate-to-catalyst molar ratio of 1.0 mol to 0.1 mol% Pd, under a hydrogen pressure of 50 psi in an ethanol (B145695)/water mixture at 25–40°C, can result in an 88–92% yield of the cis-isomer after acidification. For large-scale production, continuous flow hydrogenation has been shown to significantly reduce reaction times from 12 hours in a batch process to just 2 hours. This method also allows for catalyst recycling, with Pd/C being reusable for at least five cycles with minimal loss of activity, and the recovery of solvents like ethanol and water.

Table 1: Optimized Parameters for Catalytic Hydrogenation of 3-Nitrocyclohexanol

| Parameter | Value/Condition | Source |

| Substrate | 3-Nitrocyclohexanol | |

| Catalyst | 5% Palladium-on-carbon (Pd/C) | |

| Catalyst Loading | 0.1 mol% Pd | |

| Hydrogen Pressure | 50 psi | |

| Solvent | Ethanol/Water (3:1) | |

| Temperature | 25–40°C | |

| Yield (cis-isomer) | 88–92% |

Intramolecular Tandem Isomerization–Mannich Reactions for β-Aminocyclohexanols

A novel and efficient strategy for the synthesis of β-aminocyclohexanones and their corresponding β-aminocyclohexanols involves an intramolecular tandem isomerization–Mannich reaction. thieme-connect.comthieme-connect.com This methodology provides a direct route to these valuable building blocks. thieme-connect.com The process often utilizes a nitrogen protecting group, such as an N-tert-butanesulfinamide, which has proven effective in similar intermolecular tandem reactions. thieme-connect.com

The synthesis can start from a vinylic lactol, which is condensed with a chiral sulfinamide. thieme-connect.com The subsequent tandem isomerization–Mannich reaction, catalyzed by a nickel complex, yields protected β-amino ketones as a mixture of diastereomers that can be separated chromatographically. thieme-connect.com For example, using a NiHCl(dppe)/MgBr₂ catalytic system can afford the protected β-amino ketones in excellent yield. thieme-connect.com Reduction of the separated ketones, for instance with sodium borohydride (NaBH₄), then provides the corresponding β-aminocyclohexanols. thieme-connect.com Finally, deprotection of the amino group yields the target compounds. thieme-connect.com

Table 2: Key Steps in Tandem Isomerization-Mannich Reaction for β-Aminocyclohexanols

| Step | Description | Reagents/Catalysts | Source |

| 1. Condensation | Formation of N-sulfinyl adducts from a vinylic lactol. | N-tert-butanesulfinamide | thieme-connect.com |

| 2. Tandem Reaction | Isomerization followed by an intramolecular Mannich reaction. | NiHCl(dppe)/MgBr₂ | thieme-connect.com |

| 3. Reduction | Conversion of the keto group to a hydroxyl group. | Sodium borohydride (NaBH₄) | thieme-connect.com |

| 4. Deprotection | Removal of the sulfinyl protecting group. | HCl in 1,4-dioxane | thieme-connect.com |

Stereoselective Transformation of Chiral Precursors (e.g., α,β-unsaturated imines)

The stereoselective synthesis of 1,3-amino alcohols can be achieved through the transformation of chiral precursors like α,β-unsaturated imines. One notable method involves the highly diastereoselective addition of a metalated tert-butanesulfinyl imine to aldehydes. acs.org This reaction produces β-hydroxy-N-sulfinyl ketimine intermediates. acs.org

The subsequent reduction of these intermediates can be controlled to yield either syn- or anti-1,3-amino alcohols with high diastereomeric ratios. acs.org For example, reduction with catecholborane typically affords the syn-amino alcohol derivative, while using lithium triethylborohydride (LiBHEt₃) leads to the anti-isomer. acs.org This approach provides access to both diastereomers from a common intermediate. acs.org Another strategy involves the reduction of β-enaminoketones, which can be prepared from the condensation of a 1,3-dione with a chiral amine. mdpi.com Subsequent reduction, for instance with sodium in a mixture of tetrahydrofuran and isopropyl alcohol, yields a diastereomeric mixture of amino alcohols that can then be separated. mdpi.com

Resolution of Racemic and Diastereomeric Mixtures

The separation of stereoisomers is a crucial step in obtaining enantiomerically pure compounds. ardena.com Diastereomers, being non-mirror image stereoisomers, exhibit different physical properties, which allows for their separation using conventional laboratory techniques. numberanalytics.com

Chromatographic Techniques for Isomer Separation

Chromatography is a powerful tool for the separation of stereoisomers. numberanalytics.com Gas chromatography/mass spectrometry (GC-MS) using a chiral column, such as a cyclosil-B column, can be employed to analyze and separate diastereomeric mixtures of aminocyclohexanols. mdpi.com For instance, the diastereomers of certain aminocyclohexanols have been successfully separated using column chromatography. mdpi.com High-performance liquid chromatography (HPLC) is another widely used technique for separating diastereomers. numberanalytics.com In some cases, derivatization of the analytes can improve separation efficiency. uni-greifswald.de

Selective Crystallization for Enantiomeric and Diastereomeric Enrichment

Selective crystallization is a cost-effective and scalable method for resolving racemic and diastereomeric mixtures. ardena.comchiralpedia.com This technique relies on the differences in solubility between diastereomers. chiralpedia.com

One common approach is diastereomeric resolution, where a racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts. ardena.com These salts, having different physical properties, can be separated by fractional crystallization. ardena.comgoogle.com For example, (R)-mandelic acid has been used to selectively crystallize and isolate (1S,3S)-3-aminocyclohexanol from a cis/trans racemic mixture. researchgate.net The desired enantiomer can then be liberated from the salt, often through ion-exchange chromatography. researchgate.net Repeated crystallization can be used to gradually increase the optical purity of the desired isomer. researchgate.net

Table 3: Comparison of Resolution Techniques

| Technique | Principle | Advantages | Common Applications | Source |

| Chiral Chromatography (GC, HPLC) | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds. | Analytical and preparative separation of enantiomers and diastereomers. | mdpi.comnumberanalytics.com |

| Selective Crystallization | Differences in solubility of diastereomeric salts or enantiomers. | Cost-effective, scalable for industrial production. | Large-scale resolution of chiral acids, bases, and alcohols. | researchgate.netardena.comchiralpedia.com |

Stereochemical Aspects and Conformational Analysis in 1r,3s 3 Aminocyclohexanol Systems

Configurational Assignment Methodologies

Determining the precise three-dimensional structure of (1R,3S)-3-aminocyclohexanol and its derivatives is fundamental. Several analytical techniques are employed to assign both the relative and absolute configurations of the stereocenters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds like this compound. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques such as COSY, HSQC, and particularly NOESY, provides detailed information about the connectivity and spatial proximity of atoms.

In the ¹H NMR spectrum of a cis-3-aminocyclohexanol derivative, the protons attached to the carbons bearing the hydroxyl (H1) and amino (H3) groups often appear as triplets of triplets. The magnitude of the coupling constants (J-values) is indicative of the dihedral angles between adjacent protons, which in turn reveals their axial or equatorial disposition. For instance, large coupling constants (typically around 11-12 Hz) for H1 and H3 confirm their axial positions, which consequently places the hydroxyl and amino groups in an equatorial orientation. mdpi.comresearchgate.net

Conversely, the absence of a spatial interaction between H1 and H3 in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment suggests an anti-arrangement of the hydroxyl and amino groups, characteristic of a trans isomer. mdpi.comresearchgate.net NOESY experiments detect through-space interactions between protons that are close to each other, providing definitive evidence for relative stereochemistry. For example, in a cis isomer, a NOESY correlation between H1 and H3 would be expected, confirming their syn relationship. mdpi.com

The following table summarizes typical ¹H NMR data for a derivative of cis-3-aminocyclohexanol, highlighting the key signals for stereochemical assignment. mdpi.com

| Proton | Multiplicity | J (Hz) | Inferred Position |

| H1 | tt | 11.2, 4.8 | Axial |

| H3 | tt | 11.6, 4.0 | Axial |

| H2b | q | 11.6 | Axial |

| H2a | - | - | Equatorial |

Table 1: Illustrative ¹H NMR data for a cis-3-aminocyclohexanol derivative. mdpi.com

X-ray crystallography provides the most definitive method for determining both the relative and absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. dokumen.pub This technique was instrumental in corroborating the stereochemistry of precursors to 3-aminocyclohexanols. researchgate.net

For derivatives of this compound, X-ray analysis can unambiguously confirm the cis relationship between the amino and hydroxyl groups and establish the absolute configuration at the C1 (R) and C3 (S) stereocenters. researchgate.netresearchgate.net The resulting crystal structure also provides invaluable information on bond lengths, bond angles, and the preferred conformation of the molecule in the solid state. researchgate.netcollectionscanada.gc.ca

Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds like this compound. mdpi.comscirp.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and, thus, their separation. mdpi.com

The development of a chiral HPLC method is essential for monitoring the progress of asymmetric syntheses and enzymatic resolutions aimed at producing enantiomerically pure this compound. mdpi.comresearchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of a sample can be accurately calculated. sigmaaldrich.com Various types of CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, have proven effective in resolving the enantiomers of aminocyclohexanols and their derivatives. mdpi.comnih.gov

A typical chiral HPLC analysis would involve:

Column: A column packed with a chiral stationary phase (e.g., Chiralcel OD-H, Lux Cellulose-3). mdpi.com

Mobile Phase: A mixture of solvents, often a normal phase system like n-hexane and ethanol (B145695), sometimes with additives. scirp.org

Detection: UV or other suitable detectors to monitor the elution of the compounds. scirp.org

This technique is not only used for quality control of the final product but also as an analytical tool to guide the optimization of enantioselective reactions. mdpi.com

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Conformational Preferences and Dynamics of the Cyclohexane (B81311) Ring

The six-membered cyclohexane ring is not planar and exists predominantly in various non-planar conformations to minimize angular and torsional strain. The nature and orientation of substituents significantly influence the conformational equilibrium.

The most stable conformation for a cyclohexane ring is the chair conformation, which has ideal bond angles and staggered arrangements of substituents on adjacent carbons. dokumen.pub For this compound, which is a cis-1,3-disubstituted cyclohexane, two chair conformations are possible, differing by a ring flip. In one chair conformer, both the hydroxyl and amino groups are in equatorial positions (ee), and in the other, they are both in axial positions (aa). scielo.br

Generally, substituents prefer the less sterically hindered equatorial position. Therefore, the diequatorial (ee) conformer is typically expected to be more stable and thus more populated at equilibrium. scielo.brresearchgate.net However, for some derivatives, the analysis of coupling constants and NOESY data has surprisingly suggested that a non-chair conformation, such as a boat or twist-boat, may be adopted to alleviate specific steric interactions, particularly in trans isomers. mdpi.comresearchgate.net For instance, a study on a derivative of trans-4-aminocyclohexanol (B47343) indicated a boat conformation based on NMR data. mdpi.com

A key feature influencing the conformational equilibrium of this compound is the potential for intramolecular hydrogen bonding (IAHB) between the hydroxyl group (donor) and the amino group (acceptor). scielo.br This interaction can occur in the diaxial (aa) conformation, where the two groups are brought into close proximity. scielo.brresearchgate.net

In nonpolar solvents: Intramolecular hydrogen bonding is more favored, leading to a higher population of the diaxial conformer. chegg.com

In polar, hydrogen-bond-accepting solvents (like DMSO or water): The solvent molecules compete for hydrogen bonding with the hydroxyl group, disrupting the intramolecular bond and shifting the equilibrium towards the more sterically favored diequatorial conformer. scielo.brnih.gov

This solvent-dependent conformational switching has significant implications for the reactivity and biological activity of the molecule, as the orientation of the functional groups changes dramatically between the two conformers.

The following table summarizes the conformational equilibrium of cis-3-aminocyclohexanol derivatives in different environments.

| Solvent Type | Dominant Conformer | Key Stabilizing Interaction |

| Nonpolar | Diaxial (aa) | Intramolecular Hydrogen Bond (O-H···N) |

| Polar / Protic | Diequatorial (ee) | Intermolecular hydrogen bonding with solvent |

Chair and Non-Chair Conformations

Influence of Stereochemistry on Reaction Rates and Selectivity in Synthetic Transformations

The rigid, chair-like conformation of the cyclohexane ring in this compound and its related stereoisomers fixes the amino and hydroxyl groups in specific spatial orientations. This defined stereochemistry is a critical factor that profoundly influences the rates and selectivity of synthetic transformations. The relative positioning of these functional groups (cis or trans, axial or equatorial) can dictate the accessibility of a reagent to a reactive site, stabilize or destabilize transition states, and ultimately determine the stereochemical outcome of a reaction. Researchers have leveraged these stereochemical nuances to achieve high levels of selectivity in various synthetic applications, from enzymatic resolutions to diastereoselective reductions.

One of the most direct demonstrations of stereochemistry influencing reaction rates is in enzymatic kinetic resolutions. researchgate.net In these processes, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture far more rapidly than the other. For instance, the lipase-catalyzed enantioselective acylation of N-protected cis- and trans-3-aminocyclohexanols has been studied. researchgate.net The efficiency and enantioselectivity of these reactions are highly dependent on the conformation of the substrate, the nature of the N-protecting group, and the solvent used, highlighting the enzyme's sensitivity to the substrate's stereostructure. researchgate.net The successful preparative-scale synthesis of specific enantiomers, such as (1S,3S)-3-aminocyclohexanol, has been achieved through these methods, which rely entirely on the differential reaction rates of stereoisomers. researchgate.netacs.org

The influence of stereochemistry is also paramount in directing the diastereoselectivity of reactions. A notable example is the reduction of β-enaminoketones derived from 1,3-cyclohexanediones to produce 3-aminocyclohexanols. researchgate.netmdpi.com In one study, the reduction of an N-((S)-α-methylbenzyl) β-enaminoketone with sodium in a THF/isopropyl alcohol mixture resulted in a significant preference for the cis-amino alcohol product over the trans isomer. mdpi.com This selectivity arises from the steric approach control, where the reducing agent preferentially attacks the carbonyl group from the less hindered face of the molecule, a pathway dictated by the pre-existing stereochemistry of the substrate and its preferred conformation during the reaction. nih.gov

Table 1: Diastereoselective Reduction of a β-Enaminoketone to form 3-Aminocyclohexanol (B121133) Derivatives mdpi.comThis interactive table summarizes the diastereoselectivity observed in the reduction of a chiral β-enaminoketone.

| Substrate | Reducing Agent | Solvent | Product Ratio (cis:trans) | Isolated Yield (cis-isomer) | Isolated Yield (trans-isomer) |

|---|---|---|---|---|---|

| 3-(((S)-1-phenylethyl)amino)-5,5-dimethylcyclohex-2-en-1-one | Sodium | THF/Isopropyl alcohol | 89:11 | 69% | 6% |

Furthermore, the relative orientation of functional groups can dramatically alter reaction rates in non-enzymatic transformations. A classic example is the periodate (B1199274) oxidation of cyclic diols. In a study on the closely related 3-p-nitrobenzamido-1,2-cyclohexanediols, the cis-isomer was found to be oxidized by sodium metaperiodate approximately 7.5 times more rapidly than the trans-isomer. cdnsciencepub.com This rate difference is attributed to the fact that the cis-diol can readily form the required cyclic periodate ester intermediate, whereas the trans-diol, with its diaxial or diequatorial hydroxyl groups, experiences greater steric hindrance and conformational strain in reaching the necessary transition state geometry. cdnsciencepub.com Similarly, the rate of N→O acyl migration in 1,3-aminoalcohol derivatives is highly dependent on the cis/trans configuration of the molecule. u-szeged.hu

Table 2: Relative Reaction Rates Based on Stereochemistry in Cyclohexane Systems This interactive table provides examples of how stereoisomerism affects reaction rates.

| Reaction | Substrate System | Isomer | Observation | Reference |

|---|---|---|---|---|

| Periodate Oxidation | 3-p-Nitrobenzamido-1,2-cyclohexanediols | cis | Reacts ~7.5 times faster than the trans-isomer. | cdnsciencepub.com |

| Periodate Oxidation | 3-p-Nitrobenzamido-1,2-cyclohexanediols | trans | Slower reaction rate due to conformational strain. | cdnsciencepub.com |

| Derivatization | cis- and trans-4-Aminocyclohexanol | cis vs. trans | Isomers exhibit different reaction rates during derivatization with (Boc)2O. | uni-greifswald.de |

| Stereoselective Oxidation | N-protected 2-phenylthio-1,3-aminoalcohol | cis | Oxidation with NaClO2 was highly stereoselective, yielding only one diastereoisomer. | collectionscanada.gc.ca |

These examples collectively demonstrate that the stereochemical configuration of the 3-aminocyclohexanol framework is not a passive characteristic but an active and powerful element in controlling the course and speed of chemical reactions. The precise three-dimensional arrangement of atoms dictates transition state energies and reagent accessibility, enabling the selective synthesis of desired stereoisomers.

Chemical Reactivity and Derivatization Strategies for 1r,3s 3 Aminocyclohexanol

Reactions of the Amino Group

The primary amino group in (1R,3S)-3-aminocyclohexanol is a nucleophilic center, making it susceptible to reactions with various electrophiles.

The nucleophilic nitrogen atom readily participates in acylation, alkylation, and arylation reactions.

Acylation: The amino group can be acylated to form amides using acylating agents like acyl chlorides or anhydrides. For example, N-benzoyl protected 3-aminocyclohexanols have been synthesized for use in enzyme-catalyzed kinetic resolutions. acs.org

Alkylation: Alkylation of the amino group introduces alkyl substituents. For instance, this compound can be reacted with benzyl (B1604629) bromide to form the corresponding N-benzyl derivative. unirioja.es This reaction typically proceeds by nucleophilic attack of the amine on the alkyl halide.

Arylation: The amino group can displace a leaving group on an aromatic or heteroaromatic ring in a nucleophilic aromatic substitution reaction. A documented example is the reaction of this compound with 2,4-dichloropyrimidine-5-carbonitrile. In the presence of a base like N,N-diisopropylethylamine (DIEA), the amino group selectively attacks the pyrimidine (B1678525) ring, leading to the formation of mono-aminated products.

Table 1: Example of Arylation of this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product(s) |

| This compound | 2,4-Dichloropyrimidine-5-carbonitrile | N,N-diisopropylethylamine (DIEA), ethanol (B145695), -60°C to room temp. | 4-Chloro-2-((1R,3S)-3-hydroxycyclohexylamino)pyrimidine-5-carbonitrile and 2-Chloro-4-((1R,3S)-3-hydroxycyclohexylamino)pyrimidine-5-carbonitrile |

To achieve selective reaction at the hydroxyl group or to modulate the reactivity of the molecule, the amino group is often protected. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). acs.orgnovartis.com

Boc Protection: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), typically in the presence of a base. organic-chemistry.org This reaction converts the nucleophilic amine into a non-nucleophilic carbamate (B1207046), which is stable to a wide range of reaction conditions but can be easily removed with acid. The protection of this compound with a Boc group has been used in the design of linkers for drug delivery systems. unirioja.es

Cbz Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl). Cbz-protected 3-aminocyclohexanols are key intermediates in enzymatic kinetic resolutions, which allow for the separation of enantiomers. acs.orgacs.org The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

Table 2: Common Protecting Groups for the Amino Functionality

| Protecting Group | Reagent | Typical Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine), Anhydrous solvent (e.g., THF, DCM) |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Base, Aqueous or organic solvent |

Direct oxidation or reduction of the primary amino group in this compound is not a common derivatization strategy.

Oxidation: The oxidation of primary amines can be complex and may lead to various products like nitroso compounds, nitro compounds, or imines, often accompanied by side reactions or degradation. louisville.edu In the context of amino alcohols, selective oxidation of the alcohol is far more common and synthetically useful. nih.govmdpi.com While methods for oxidizing amines exist, they are often challenging to control, especially in the presence of a more easily oxidized alcohol group.

Reduction: A primary amine is already in a low oxidation state, and its reduction is not a standard transformation. The amino group itself is generally not reduced further. However, the molecule can be converted into other functional groups that can be reduced. For example, an amine can be converted to an amide, which can then be reduced, but this is a multi-step process not typically described as a direct reduction of the amino functionality itself.

Formation of Carbamates and Amides for Protection and Further Derivatization

Reactions of the Hydroxyl Group

The secondary hydroxyl group provides another site for chemical modification, behaving as a typical alcohol in many reactions.

Esterification: The hydroxyl group can be converted into an ester through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides. This reaction is often catalyzed by acid or base. In the context of resolving mixtures of aminocyclohexanols, lipase-catalyzed esterification is a key step where the enzyme selectively acylates the hydroxyl group of one enantiomer. acs.org For example, Candida antarctica lipase (B570770) has been used to catalyze the esterification of Cbz-protected 3-aminocyclohexanol (B121133). acs.org

Etherification: The formation of ethers from the hydroxyl group can be achieved under various conditions, such as the Williamson ether synthesis (reaction of the corresponding alkoxide with an alkyl halide) or the Mitsunobu reaction. researchgate.net The Mitsunobu reaction, which uses a phosphine (B1218219) and an azodicarboxylate, allows for the O-alkylation of alcohols with inversion of stereochemistry. researchgate.net

The secondary alcohol can be selectively oxidized to the corresponding ketone, (1R)-3-aminocyclohexanone, while leaving the amino group intact, especially if the amine is protected. However, even with unprotected amino alcohols, chemoselective oxidation of the alcohol is possible using specific catalytic systems. nih.gov For instance, copper-based catalytic systems in the presence of N-oxyl radicals have been developed for the highly chemoselective aerobic oxidation of amino alcohols to the corresponding amino carbonyl compounds. nih.gov This transformation is valuable as it provides access to chiral aminoketones, which are important synthetic intermediates.

Table 3: Selective Oxidation of the Hydroxyl Group

| Starting Material | Reagent/Catalyst System | Product |

| This compound | 2-Azaadamantane N-oxyl (AZADO)/Copper catalyst, Air nih.gov | (1R)-3-Aminocyclohexanone |

Substitution Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo substitution reactions to yield ethers, esters, or halides. However, due to the comparable or often higher nucleophilicity of the amino group, it typically requires protection to achieve selective substitution at the hydroxyl position.

Once the amine is protected, for instance as a carbamate (e.g., Boc or Cbz), the hydroxyl group can be targeted. Standard alcohol derivatization methods are applicable. For example, the hydroxyl function can be functionalized as a monomethyl acetal, a linker designed to be stable at physiological pH but capable of releasing a linked molecule at lower pH values. unirioja.es Another approach involves converting the alcohol to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. Direct substitution to form an ether can be achieved via Williamson ether synthesis, reacting the protected aminocyclohexanol with an alkyl halide under basic conditions.

Table 1: Examples of Hydroxyl Group Substitution Strategies (Post-Amine Protection)

| Reaction Type | Reagent Example | Product Type | Research Context |

|---|---|---|---|

| Acetal Formation | 2-methoxypropene | Monomethyl acetal | pH-sensitive linkers for drug delivery. unirioja.es |

| Etherification | Benzyl bromide, NaH | Benzyl ether | Protection or scaffold modification. unirioja.es |

Cyclization Reactions and Formation of Nitrogen- and Oxygen-Containing Heterocyclic Derivatives

The cis-relationship of the amino and hydroxyl groups in this compound makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic systems. These reactions leverage the dual functionality of the molecule to construct complex architectures.

A significant application is its use as an intermediate in the synthesis of isoxazole-3-carboxamide (B1603040) derivatives, which have been investigated as potential TRPV1 antagonists. pharmaffiliates.com In this type of synthesis, the aminocyclohexanol fragment is typically coupled with a pre-formed isoxazole (B147169) carboxylic acid.

Furthermore, the principles of intramolecular cyclization are well-demonstrated in related aminocyclohexane systems. For instance, N-acylcyclohexenylamines can undergo intramolecular bromo-amidation to form dihydro-1,3-oxazines. researchgate.net A similar strategy applied to a saturated, appropriately functionalized this compound derivative could yield bicyclic oxazines. Another powerful strategy involves the Grob fragmentation, where the 3-aminocyclohexanol scaffold has been identified as a suitable moiety for creating "self-immolative" linkers. unirioja.es Activation by removing an amine-protecting group initiates a fragmentation cascade. unirioja.es

The formation of aziridines from azidoalcohols via reduction represents another pathway to heterocyclic structures, highlighting the versatility of the aminocyclohexanol core in constructing strained ring systems. collectionscanada.gc.ca

Table 2: Examples of Heterocyclic Systems Derived from Aminocyclohexanol Scaffolds

| Starting Scaffold | Reaction Type | Resulting Heterocycle | Significance |

|---|---|---|---|

| This compound | Amide coupling | Isoxazole-3-carboxamide derivative | Synthesis of TRPV1 antagonists. pharmaffiliates.com |

| N-acylcyclohex-3-en-1-amine | Intramolecular Bromo-amidation | Dihydro-1,3-oxazine | Formation of N,O-bicyclic systems. researchgate.net |

| N-protected 3-aminocyclohexanol | Deprotection-triggered fragmentation | Grob Fragmentation | Controlled release applications. unirioja.es |

Selective Functionalization of Dual-Functionalized Cyclohexanol (B46403) Scaffolds

The primary challenge and opportunity in the chemistry of this compound is the selective functionalization of either the amino or the hydroxyl group. The choice of protecting groups is critical and dictates the synthetic pathway.

The amino group is commonly protected as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. This is typically achieved by reacting the aminocyclohexanol with the corresponding anhydride (B1165640) or chloroformate (e.g., Boc-anhydride or Benzyl chloroformate) under basic conditions. With the amine masked, the hydroxyl group becomes available for a wide range of transformations, including oxidation, esterification, or etherification. unirioja.esresearchgate.net

Conversely, protecting the hydroxyl group, for example as a silyl (B83357) ether (e.g., TBDMS) or benzyl ether, allows for selective modification of the amino group. The free amine can then undergo reactions such as N-alkylation, acylation, or reductive amination.

Enzymatic reactions offer a highly selective method for functionalization. Lipase-catalyzed enantioselective acylation of N-protected 3-aminocyclohexanols has been demonstrated as an effective strategy. researchgate.net This bio-catalytic approach highlights how modifying reaction parameters, including the specific enzyme, solvent, and N-protecting group, can achieve high enantioselectivity and yield enantiomerically pure products. researchgate.net This chemo-enzymatic strategy underscores the sophisticated methods developed to manipulate the dual-functionalized scaffold.

Table 3: Protecting Group Strategies for Selective Functionalization

| Target Group | Protecting Group | Reagent Example | Typical Deprotection Condition |

|---|---|---|---|

| Amino Group | Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |

| Amino Group | Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Hydroxyl Group | TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl, Imidazole | Fluoride source (e.g., TBAF) |

Applications of 1r,3s 3 Aminocyclohexanol in Advanced Organic Synthesis

As a Chiral Building Block for the Synthesis of Enantiomerically Pure Compounds

(1R,3S)-3-Aminocyclohexanol serves as a fundamental chiral building block, a starting material that introduces a specific stereochemistry into a target molecule. nih.gov This is of paramount importance in medicinal chemistry and materials science, where the biological activity or material properties are often dependent on a single enantiomer. chemimpex.commyskinrecipes.com The presence of two distinct functional groups, the amine and the alcohol, at defined stereocenters allows for sequential and regioselective modifications, enabling the construction of more elaborate and enantiomerically pure molecules. Its utility is demonstrated in the synthesis of various pharmaceutical intermediates and other complex organic structures where precise control of the three-dimensional arrangement of atoms is critical. chemimpex.com

The significance of 1,3-amino alcohols like this compound extends to their role as key structural components in numerous natural products and potent drugs. nih.govresearchgate.net These include certain antibiotics, antivirals, and other medicinally important compounds. nih.gov The defined spatial relationship between the amino and hydroxyl groups in this compound provides a rigid and predictable framework for synthetic chemists to build upon.

Role in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral compounds, and this compound plays a significant role in this area through various modes of action.

The amino and hydroxyl functionalities of this compound are ideal for its incorporation into chiral ligands for transition metal catalysts. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. The bidentate nature of the aminocyclohexanol scaffold allows for the formation of stable chelate rings with the metal, enhancing the rigidity and effectiveness of the catalyst.

For instance, ligands derived from this amino alcohol can be employed in a variety of transition metal-catalyzed reactions, such as asymmetric hydrogenations, C-H activations, and cross-coupling reactions. chemscene.com The specific (1R,3S) configuration of the stereocenters dictates the facial selectivity of the substrate's approach to the metal's active site, leading to the preferential formation of one enantiomer of the product.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org this compound and its derivatives can function as effective chiral auxiliaries. nih.govresearchgate.net The auxiliary is covalently bonded to the starting material, and its inherent chirality guides the formation of new stereocenters with high diastereoselectivity. wikipedia.org After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse. wikipedia.org

One notable application is in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org For example, an achiral carboxylic acid can be converted into a chiral amide or ester using this compound. The steric hindrance and electronic properties of the cyclohexyl ring then direct the approach of an electrophile, leading to the formation of a new stereocenter with a high degree of control. A prominent example of a class of chiral auxiliaries based on a similar principle are the oxazolidinones. wikipedia.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major area of synthetic chemistry. The bifunctional nature of this compound, possessing both a basic amino group and an acidic/hydrogen-bond donating hydroxyl group, makes it a candidate for use in organocatalysis.

While direct applications of this compound as a primary organocatalyst are an area of ongoing research, its structural motif is found in more complex organocatalysts. For instance, derivatives can be synthesized where the amino and hydroxyl groups are part of a larger, more intricate catalytic system. These catalysts can activate substrates through the formation of iminium ions, enamines, or through hydrogen bonding interactions, facilitating a wide range of asymmetric transformations. A study has shown the use of a primary amine urea (B33335) catalyst in a Michael reaction, highlighting the potential of related structures. ub.edu

Applications as Chiral Auxiliaries in Stereoselective Transformations

Synthesis of Complex Molecular Architectures and Bioactive Molecule Analogues

The rigid, stereochemically defined framework of this compound makes it an excellent starting point for the synthesis of complex molecular architectures, particularly those of biological relevance.

Aminocyclitols are a class of compounds characterized by a hydroxylated and aminated cyclohexane (B81311) ring. researchgate.net Many aminocyclitols exhibit significant biological activities, including antibiotic and glycosidase inhibitory properties. researchgate.netgrafiati.com this compound serves as a key precursor for the synthesis of various aminocyclitol analogues. researchgate.net Through functional group manipulations, such as the introduction of additional hydroxyl groups or other substituents, a diverse library of aminocyclitol derivatives can be accessed.

Carbasugars are sugar analogues where the ring oxygen atom is replaced by a methylene (B1212753) group. grafiati.com These compounds are often more stable towards enzymatic degradation than their natural carbohydrate counterparts and can act as inhibitors of carbohydrate-processing enzymes. Starting from this compound, synthetic routes can be devised to introduce the necessary hydroxyl groups with specific stereochemistries to mimic the structure of natural sugars, leading to the creation of novel carbasugar derivatives with potential therapeutic applications. grafiati.com The synthesis of various aminocyclohexane tetrols has been achieved from starting materials like L-serine and D-(-)-quinic acid, demonstrating the general strategies employed in this area. researchgate.net

Intermediacy in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Epibatidine analogues)

This compound serves as a critical intermediate in the construction of various nitrogen-containing heterocyclic systems. The strategic placement of its amino and hydroxyl groups in a cis relationship allows for intramolecular cyclization reactions to form bridged bicyclic structures.

A prominent example of this application is in the synthesis of the 7-azabicyclo[2.2.1]heptane skeleton. This bicyclic system is the core structure of Epibatidine, a potent analgesic alkaloid, and its numerous analogues which are of significant interest in medicinal chemistry. researchgate.netdrugfuture.com The general synthetic strategy often involves converting the hydroxyl group of an aminocyclohexanol derivative into a good leaving group, such as a mesylate or tosylate. Subsequent base-mediated intramolecular nucleophilic substitution, where the nitrogen atom of the amino group displaces the leaving group, results in the formation of the rigid 7-azabicyclo[2.2.1]heptane ring. acs.orgcsic.es While various isomers of aminocyclohexanol can be used, the specific stereochemistry of the starting material dictates the stereochemical outcome of the final bicyclic product. acs.orggoogle.com

Beyond bridged systems, this compound is also employed in the synthesis of other heterocycles. For instance, it can be reacted with substituted pyrimidines to create advanced intermediates. In one documented synthesis, this compound was reacted with 2,4-dichloropyrimidine-5-carbonitrile to yield 4-chloro-2-(((1R,3S)-3-hydroxycyclohexyl)amino)pyrimidine-5-carbonitrile, a functionalized pyrimidine (B1678525) derivative. ambeed.com This reaction highlights the utility of the amino group as a nucleophile for building more complex heterocyclic structures.

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound

| Starting Material | Reagent | Resulting Heterocycle Class | Example Product | Ref. |

| trans-4-Aminocyclohexanol (B47343) | Methanesulfonyl chloride, Base | 7-Azabicyclo[2.2.1]heptane | 7-Azabicyclo[2.2.1]heptane | acs.orggoogle.com |

| This compound | 2,4-Dichloropyrimidine-5-carbonitrile | Substituted Pyrimidine | 4-chloro-2-(((1R,3S)-3-hydroxycyclohexyl)amino)pyrimidine-5-carbonitrile | ambeed.com |

Precursor for Advanced Pharmaceutical Intermediates and Drug Candidates

The chirality and bifunctionality of this compound make it a highly sought-after precursor for a range of advanced pharmaceutical intermediates and drug candidates targeting various diseases. nih.gov

One significant application is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation. The enantiomer, (1S,3R)-3-aminocyclohexanol, is used as a key reactant in the preparation of isoxazole (B147169) carboxamide compounds, which have been identified as potent, soluble, and orally active TRPV1 antagonists and analgesics. pharmaffiliates.comchemicalbook.comlookchem.comlabmix24.comimpurity.com This demonstrates the crucial role of the aminocyclohexanol scaffold in achieving the desired pharmacological profile.

The aminocyclohexanol framework has also been integral in designing inhibitors for the Hepatitis C Virus (HCV). In the optimization of a series of HCV NS4B inhibitors, the incorporation of a (1S,3R)-cis-aminocyclohexanol side chain was found to be the most effective modification, leading to a compound with picomolar activity against HCV genotype 1b. researchgate.net

Furthermore, the 3-aminocyclohexanol (B121133) scaffold has been ingeniously used to create "self-immolative" linkers for controlled drug delivery systems. unirioja.es This advanced application was demonstrated in the controlled release of Crizotinib, a drug used for treating metastatic lung cancer. nih.govunirioja.es The linker design utilizes the specific chemical properties of the aminocyclohexanol derivative to ensure the prodrug remains stable until a specific trigger initiates the release of the active pharmaceutical ingredient. unirioja.es

In the field of oncology, derivatives of 3-aminocyclohexanol are also used as precursors for inhibitors of Cyclin-Dependent Kinase 12 (CDK12), a target implicated in certain types of cancer. googleapis.com For example, N-((1R,3R)-3-(4-aminophenoxy)cyclohexyl)-5-chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)pyrimidin-2-amine was synthesized using a 3-aminocyclohexanol derivative as a key building block to connect the pyrimidine core to a phenoxy moiety. googleapis.com

Table 2: Examples of Pharmaceutical Intermediates and Drug Candidates Derived from Aminocyclohexanol Scaffolds

| Therapeutic Target/Application | Derived Intermediate/Candidate Class | Specific Scaffold Used | Ref. |

| Pain (TRPV1 Antagonism) | Isoxazole Carboxamides | (1S,3R)-3-Aminocyclohexanol | pharmaffiliates.comchemicalbook.comlookchem.com |

| Hepatitis C Virus (HCV NS4B Inhibition) | 2-Oxadiazoloquinolines | (1S,3R)-cis-Aminocyclohexanol | researchgate.net |

| Drug Delivery (Cancer Therapy) | Self-immolative linker for Crizotinib | 3-Aminocyclohexanol | unirioja.es |

| Cancer (CDK12 Inhibition) | Substituted Pyrimidines | (1R,3R)-3-Aminocyclohexanol | googleapis.com |

Computational and Theoretical Investigations of 1r,3s 3 Aminocyclohexanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (1R,3S)-3-aminocyclohexanol. These calculations can predict various molecular properties that are crucial for understanding its reactivity. For instance, DFT studies on related 1,3-amino alcohols have been used to analyze the stabilizing effects of intramolecular hydrogen bonds (IHBs) between the hydroxyl and amino groups. usp.br Such studies can determine the relative energies of different conformers and the strength of these non-covalent interactions. usp.br

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to predict the molecule's susceptibility to nucleophilic and electrophilic attack. The amino group typically represents the HOMO, indicating its role as an electron donor, while the LUMO is often associated with the anti-bonding orbitals of the C-O or C-N bonds. This information is vital for predicting how this compound will behave in various chemical reactions, such as oxidation, reduction, and substitution.

Table 1: Calculated Electronic Properties of Aminocyclohexanol Analogs (Note: Data is illustrative and based on typical results from DFT calculations on similar molecules. Specific values for this compound require dedicated computational studies.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack (electron-donating ability) |

| LUMO Energy | 1.2 eV | Indicates susceptibility to nucleophilic attack (electron-accepting ability) |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~2.5 D | Influences intermolecular interactions and solubility |

| Intramolecular H-Bond Energy | 2-5 kcal/mol | Stabilizes specific conformations, affecting reactivity |

Molecular Modeling and Dynamics Simulations to Understand Conformation and Interactions

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily adopting a chair conformation. For this compound, the substituents—the amino and hydroxyl groups—can exist in either axial or equatorial positions. The cis configuration of this isomer implies that one substituent is axial and the other is equatorial, or both are in a boat or twist-boat conformation. nih.gov

Molecular modeling and molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound. usp.bruni-greifswald.de These simulations can predict the most stable conformations in different environments (gas phase, various solvents). usp.br For instance, in nonpolar solvents, conformations stabilized by an intramolecular hydrogen bond between the amino and hydroxyl groups are often favored. usp.br In contrast, in polar or basic solvents, this hydrogen bond may be disrupted in favor of intermolecular interactions with the solvent molecules. usp.br

Conformational analysis of related substituted cyclohexanols has been performed using NMR spectroscopy, with computational methods used to corroborate experimental findings. nih.govmdpi.com These studies confirm that for cis isomers, the chair conformation with equatorial positioning of the bulkier substituent is generally preferred to minimize steric strain. nih.gov MD simulations can also provide insights into how this compound interacts with other molecules, such as enzymes or chiral resolving agents, which is crucial for its application in medicinal chemistry and asymmetric synthesis. uni-greifswald.deresearchgate.net

Prediction of Reactivity Profiles and Stereoselectivity in New Reactions

Theoretical methods are invaluable for predicting the reactivity and stereoselectivity of this compound in novel chemical transformations. By modeling the transition states of potential reaction pathways, chemists can anticipate the most likely products and the stereochemical outcome.

For example, in reactions involving the amino or hydroxyl group, computational models can predict whether the reaction will proceed via an S\N1 or S\N2 mechanism and how the stereochemistry at the chiral centers will influence the approach of reagents. The inherent chirality of this compound makes it a valuable chiral auxiliary or ligand in asymmetric synthesis. mdpi.com Theoretical calculations can help in designing reactions where this compound can effectively control the stereochemistry of the products.

Studies on the reduction of related β-enaminoketones to form 3-aminocyclohexanols have utilized computational analysis to explain the observed diastereoselectivity. mdpi.comresearchgate.net The modeling of the transition state, where the reducing agent approaches the carbonyl group, can reveal the steric and electronic factors that favor the formation of one stereoisomer over another. researchgate.net This predictive power accelerates the development of new synthetic methodologies.

In Silico Screening and Design of Novel Derivatives for Targeted Synthesis

In silico screening involves using computational methods to evaluate large libraries of virtual compounds for their potential biological activity or desired properties. Starting with the this compound scaffold, novel derivatives can be designed by computationally adding various functional groups to the amino or hydroxyl moieties. These virtual libraries can then be screened against a biological target, such as an enzyme active site.

This approach has been used in the development of new therapeutic agents. For example, derivatives of aminocyclohexanol have been investigated as potential enzyme inhibitors. In silico docking studies can predict the binding affinity and mode of interaction of these derivatives with the target protein. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these novel derivatives. By flagging potential issues with properties like solubility or toxicity early in the design phase, the likelihood of developing a successful drug candidate is increased. The design of isoxazole-3-carboxamide (B1603040) derivatives incorporating a 3-aminocyclohexanol (B121133) motif as TRPV1 antagonists is an example where structural modifications were guided to balance potency and solubility. researchgate.netnih.gov

Industrial and Process Chemistry Considerations for 1r,3s 3 Aminocyclohexanol Production

Scalability of Synthetic Routes for Large-Scale Production

Transitioning a synthetic route from the laboratory to large-scale industrial production presents significant challenges. For (1R,3S)-3-aminocyclohexanol, several synthetic strategies have been developed, with their scalability being a critical factor for commercial implementation.

One common and scalable method involves the asymmetric reduction of 3-aminocyclohexanone (B126829) . This approach often utilizes high-pressure hydrogenation reactors and sophisticated chiral catalysts to achieve high yields and the desired high optical purity essential for pharmaceutical applications. The choice of catalyst, whether a homogeneous chiral complex or a heterogeneous catalyst, directly impacts the process's scalability. Heterogeneous catalysts, for instance, can simplify product purification and catalyst recovery, which are significant advantages in large-scale operations.

Another scalable method is the catalytic hydrogenation of 3-nitrocyclohexanol . This process can be adapted for industrial production using catalysts like palladium-on-carbon (Pd/C) or ruthenium in aqueous or alcoholic media. The scalability of this route is enhanced by the potential for catalyst recycling, with studies showing that Pd/C can be reused multiple times with minimal loss of activity.